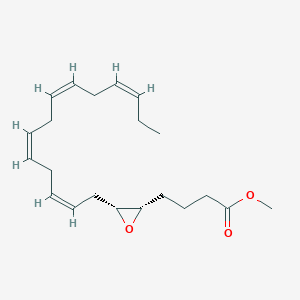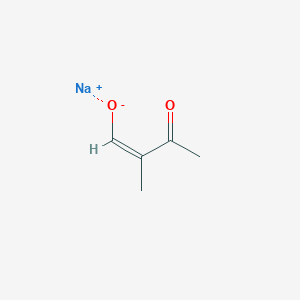
sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate is an organic compound with a sodium ion attached to a (Z)-2-methyl-3-oxobut-1-en-1-olate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate typically involves the reaction of sodium hydroxide with (Z)-2-methyl-3-oxobut-1-en-1-ol. The reaction is carried out in an aqueous medium at room temperature. The sodium hydroxide acts as a base, deprotonating the hydroxyl group of the (Z)-2-methyl-3-oxobut-1-en-1-ol, resulting in the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The sodium ion can be substituted with other cations in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like ammonium chloride (NH₄Cl) can be used to substitute the sodium ion.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding salts with different cations.
科学的研究の応用
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Sodium acetate: Similar in structure but with different chemical properties and applications.
Sodium formate: Another sodium salt with distinct reactivity and uses.
Sodium propionate: Shares some chemical similarities but differs in its biological and industrial applications.
Uniqueness
Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.
特性
分子式 |
C5H7NaO2 |
|---|---|
分子量 |
122.10 g/mol |
IUPAC名 |
sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; |
InChIキー |
VZUJKSCAQOORQX-LNKPDPKZSA-M |
異性体SMILES |
C/C(=C/[O-])/C(=O)C.[Na+] |
正規SMILES |
CC(=C[O-])C(=O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



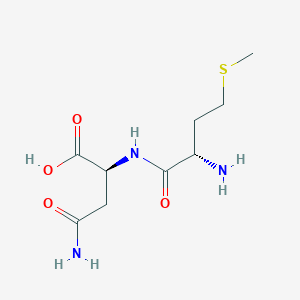
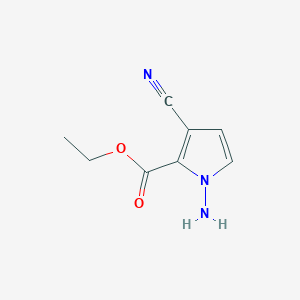
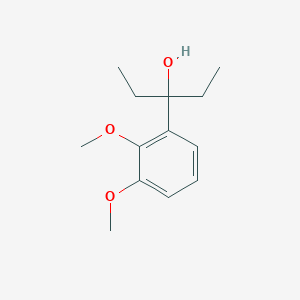
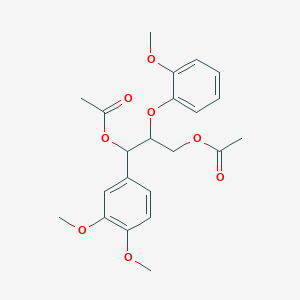
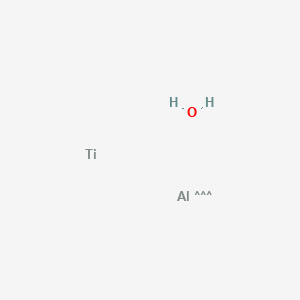
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)


